Product packaging for Bicyclo[2.2.2]oct-2-ene-1-carbonitrile(Cat. No.:CAS No. 90014-13-4)

Bicyclo[2.2.2]oct-2-ene-1-carbonitrile

Cat. No.: B14370402
CAS No.: 90014-13-4
M. Wt: 133.19 g/mol
InChI Key: ZZLXJBHLVZSIEJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-2-ene-1-carbonitrile is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N B14370402 Bicyclo[2.2.2]oct-2-ene-1-carbonitrile CAS No. 90014-13-4

Properties

CAS No.

90014-13-4

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

bicyclo[2.2.2]oct-2-ene-1-carbonitrile

InChI

InChI=1S/C9H11N/c10-7-9-4-1-8(2-5-9)3-6-9/h1,4,8H,2-3,5-6H2

InChI Key

ZZLXJBHLVZSIEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C=C2)C#N

Origin of Product

United States

Structural Features and Topological Significance Within Bicyclic Systems

The defining characteristic of Bicyclo[2.2.2]oct-2-ene-1-carbonitrile is its bridged bicyclic skeleton. This structure is composed of three six-membered rings that share a common pair of bridgehead carbon atoms, forcing each ring into a strained boat conformation. libretexts.org This arrangement locks the molecule into a rigid, well-defined three-dimensional shape with very limited conformational flexibility. libretexts.orgrsc.org

Key structural features include:

A Bicyclic Core: The bicyclo[2.2.2]octane framework consists of two bridgehead carbons and three two-carbon bridges. wikipedia.org

Alkene Functionality: The double bond within one of the bridges introduces torsional strain and serves as a key site for chemical reactions.

Bridgehead Nitrile Group: The placement of a carbonitrile (-C≡N) group at one of the bridgehead positions is a significant feature. Due to the rigid geometry, this substituent is held in a fixed spatial orientation relative to the rest of the molecule.

Topologically, the bicyclo[2.2.2]octane system is significant as a non-peptide scaffold that can project substituents into defined regions of space. nih.gov This property makes it an invaluable tool in rational drug design and materials science. It can act as a rigid linker to control the distance and orientation between different functional groups or serve as a bioisostere, mimicking the spatial arrangement of other chemical groups, such as phenyl rings, in biologically active molecules. researchgate.netnih.gov

Table 1: Key Properties of this compound

Property Value
Molecular Formula C₉H₁₁N
Molecular Weight 133.19 g/mol
Core Structure Bicyclo[2.2.2]octane
Key Functional Groups Alkene (-C=C-), Nitrile (-C≡N)

Historical Context and Evolution of Research on Bicyclo 2.2.2 Octene Frameworks

The history of the bicyclo[2.2.2]octene framework is intrinsically linked to the discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928. wikipedia.org This powerful cycloaddition reaction, which forms a six-membered ring from a conjugated diene and a substituted alkene (dienophile), provided the first reliable and stereocontrolled method for constructing this bicyclic system. wikipedia.org For this discovery, Diels and Alder were awarded the Nobel Prize in Chemistry in 1950. wikipedia.org

Early research focused on using the Diels-Alder reaction to synthesize the basic bicyclo[2.2.2]octene skeleton and to study its fundamental chemical and physical properties. The reaction's reliability and predictability allowed chemists to explore the effects of steric and electronic factors on cycloadditions. Over the decades, the scope of the reaction expanded dramatically, with a vast array of dienes and dienophiles being used to create highly functionalized and complex bicyclo[2.2.2]octene derivatives. rsc.org This evolution shifted the perception of the bicyclo[2.2.2]octane scaffold from a mere synthetic curiosity to a versatile and predictable building block for constructing more complex molecular architectures. nih.gov

Overview of Research Trajectories: from Fundamental Synthesis to Advanced Applications

Diels-Alder Cycloaddition: Cornerstone Strategies

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as the most prominent and efficient method for constructing the bicyclo[2.2.2]octene core. arkat-usa.orgrsc.org This pericyclic reaction is prized for its ability to form a six-membered ring with high stereospecificity and regioselectivity, creating up to four new stereocenters in a single step. researchgate.netlibretexts.org Both intermolecular and intramolecular variants of this reaction have been extensively developed to access bicyclo[2.2.2]octene derivatives.

Intermolecular [4+2] Cycloadditions for Bicyclo[2.2.2]octene Construction

Intermolecular Diels-Alder reactions involve the cycloaddition of two separate components, a diene and a dienophile, to form the cyclic product. acs.org This approach is fundamental to the synthesis of the parent bicyclo[2.2.2]octene system and its simple derivatives.

Reaction of 1,3-cyclohexadiene with acrylonitrile derivatives

The direct synthesis of the bicyclo[2.2.2]octene carbonitrile skeleton is classically achieved through the [4+2] cycloaddition of 1,3-cyclohexadiene (the diene) with acrylonitrile (the dienophile). libretexts.orgdoubtnut.comnih.gov This reaction directly forms the bicyclic framework with the nitrile group correctly positioned. The reaction proceeds by converting two π-bonds from the starting materials into two new σ-bonds in the cyclic product. libretexts.org The resulting adduct is systematically named Bicyclo[2.2.2]oct-5-ene-2-carbonitrile. doubtnut.cominfinitylearn.com

The reaction typically requires thermal conditions to proceed efficiently. Computational studies using density functional theory have investigated the energetics of this reaction, comparing the concerted Diels-Alder pathway with potential stepwise diradical pathways. nih.gov For the reaction between 1,3-cyclohexadiene and acrylonitrile, the concerted cycloaddition is significantly favored. nih.gov

DieneDienophileConditionsProductYield
1,3-CyclohexadieneAcrylonitrileThermal (Heating)Bicyclo[2.2.2]oct-5-ene-2-carbonitrileModerate to High
Influence of dienophile and diene substituents on reaction outcomes

The efficiency and selectivity of the Diels-Alder reaction are highly sensitive to the electronic nature of the substituents on both the diene and the dienophile. arkat-usa.orgresearchgate.net For normal electron-demand Diels-Alder reactions, such as the one between 1,3-cyclohexadiene and acrylonitrile, the rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. arkat-usa.orgrsc.org The cyano group (-CN) in acrylonitrile is a strong electron-withdrawing group, which makes it an effective dienophile for this transformation. nih.gov

Substituents also govern the regioselectivity and stereoselectivity of the cycloaddition. In reactions involving substituted dienes and dienophiles, the "ortho" and "para" products are generally favored. researchgate.net Stereoselectivity typically results in the preferential formation of the endo adduct, a phenomenon attributed to secondary orbital interactions between the developing π-system of the product and the substituents on the dienophile. researchgate.net

Intramolecular Diels-Alder Reactions in Bicyclo[2.2.2]octenone Synthesis

An alternative and powerful strategy for constructing the bicyclo[2.2.2]octene skeleton is the intramolecular Diels-Alder (IMDA) reaction. researchgate.net In this approach, the diene and dienophile are tethered within the same molecule. cdnsciencepub.comcdnsciencepub.com Upon activation, typically by heat, the molecule undergoes a cyclization to form the bicyclic system. This method is particularly valuable for synthesizing complex and highly functionalized bicyclo[2.2.2]octenone derivatives. cdnsciencepub.comcdnsciencepub.comacs.org

One established route involves the oxidation of 2-alkenylphenols to generate 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones in situ. jst.go.jp These intermediates contain both the diene (the cyclohexadienone ring) and the dienophile (the alkenyl side chain) and readily undergo IMDA reactions to yield bicyclo[2.2.2]octenone structures. cdnsciencepub.comcdnsciencepub.comjst.go.jp The regioselectivity of this cyclization, leading to either a bridged or fused ring system, can be influenced by the structure of the tether connecting the diene and dienophile. jst.go.jp

Catalytic Enhancements in Diels-Alder Reactions

To improve reaction rates, yields, and selectivities, various catalysts have been employed in Diels-Alder reactions. Lewis acids are particularly effective catalysts, enhancing the reactivity of the dienophile and often allowing reactions to proceed under much milder conditions than their thermal counterparts. rsc.org

Lewis Acid Catalysis (e.g., scandium(III) triflate)

Scandium(III) triflate (Sc(OTf)₃) has emerged as an exceptionally effective and versatile Lewis acid catalyst for a wide range of organic reactions, including the Diels-Alder cycloaddition. scandium.orgresearchgate.net Its high catalytic activity, water stability, and reusability make it an attractive option for green chemistry applications. scandium.orgresearchgate.net

In the context of the synthesis of bicyclo[2.2.2]octene derivatives, a Lewis acid like Sc(OTf)₃ coordinates to the electron-withdrawing group of the dienophile (e.g., the nitrogen atom of the nitrile in acrylonitrile). scandium.org This coordination increases the dienophile's electrophilicity, making it more reactive toward the diene. scandium.org The acceleration in reaction rate allows the cycloaddition to be performed at lower temperatures, which can enhance selectivity and prevent the decomposition of sensitive substrates. researchgate.netchempedia.info The use of chiral scandium-based catalysts has also enabled the development of highly enantioselective Diels-Alder reactions, which are crucial for the synthesis of chiral pharmaceuticals. acs.org

ReactionCatalystCatalyst Loading (mol%)TemperatureReaction TimeYield
Cyclopentadiene (B3395910) + Methyl AcrylateNoneN/ARoom Temp>24 hLow
Cyclopentadiene + Methyl AcrylateSc(OTf)₃1-10Room Temp<4 hExcellent

This table illustrates the typical rate enhancement observed in Diels-Alder reactions with scandium triflate catalysis, as specific data for the 1,3-cyclohexadiene/acrylonitrile system was not available in the searched literature. researchgate.netchempedia.info

Asymmetric Catalysis for Enantiocontrol

The demand for enantiomerically pure bicyclic compounds has driven the development of asymmetric catalytic methods. While the direct asymmetric synthesis of this compound is not extensively documented, significant progress has been made in the enantioselective synthesis of analogous bicyclo[2.2.2]octenone systems. These methodologies provide a strong foundation for accessing chiral versions of the target nitrile, often through the transformation of the ketone functionality.

Organocatalysis has emerged as a powerful tool for these transformations. For instance, a highly enantioselective, organocatalytic tandem ortho-hydroxylative phenol (B47542) dearomatization-[4+2] reaction has been developed. This method utilizes a chiral oxaziridinium organocatalyst, which can be generated in situ, to afford dearomatized products that spontaneously dimerize to form bicyclo[2.2.2]octenones with high enantioselectivity. This approach has been successfully applied to the synthesis of natural products like (+)-biscarvacrol (99:1 e.r.) and (−)-bis(2,6-xylenol) (94:6 e.r.).

Copper-mediated reactions also offer a viable route. A highly enantioselective approach to bicyclo[2.2.2]octenones involves the asymmetric oxidation of substituted phenols to ortho-quinols, followed by a homochiral dimerization. This copper-sparteine complex-mediated cascade has been shown to be effective, although in some early examples, it required stoichiometric amounts of the chiral ligand complex.

These asymmetric strategies predominantly yield bicyclo[2.2.2]octenone cores. The conversion of the resulting ketone to the target bridgehead nitrile would require subsequent functional group manipulations.

Catalyst/MethodSubstrate TypeProduct TypeEnantiomeric Ratio (e.r.) / ee
Chiral Oxaziridinium OrganocatalystSubstituted PhenolsBicyclo[2.2.2]octenonesUp to 99:1 e.r.
Copper-Sparteine ComplexSubstituted PhenolsBicyclo[2.2.2]octenonesUp to 88.5:12.5 e.r.

Alternative and Emerging Synthetic Pathways

Beyond the well-established Diels-Alder reaction, several alternative strategies have been developed to construct the bicyclo[2.2.2]octane skeleton, offering different substitution patterns and functionalities.

Tandem reactions involving Michael additions are effective for the construction of the bicyclo[2.2.2]octane framework. A notable example is the bridged Robinson annulation, which involves a tandem intermolecular Michael addition and intramolecular aldol (B89426) condensation. In this one-pot process, a ketone reacts with a cyclic enone in the presence of a strong acid, such as trifluoromethanesulfonic acid, to yield substituted bicyclo[2.2.2]oct-5-en-2-ones. ucla.edu While this method does not directly install a nitrile group, the use of a Michael acceptor containing a cyano group or a precursor could potentially lead to the desired product.

Aprotic double Michael additions have also been employed to synthesize functionalized bicyclo[2.2.2]octanes. orgsyn.org This strategy involves the reaction of a lithium dienolate with a Michael acceptor. For cases where traditional Diels-Alder reactions fail, this approach can be highly effective. orgsyn.org The adaptation of this method to include a cyano-substituted Michael acceptor is a plausible, though not explicitly detailed, route to this compound.

The oxidative decarboxylation of bicyclic carboxylic acids using lead tetraacetate is a well-established method for generating alkenes and other functional groups. The reaction of a suitable bicyclo[2.2.2]octane-dicarboxylic acid with lead tetraacetate can lead to the formation of a bicyclo[2.2.2]octene system. researchgate.net For instance, the oxidative bisdecarboxylation of 1,8,8-trimethyl-6-oxobicyclo[2.2.2]octane-syn-2,3-dicarboxylic acid with lead tetraacetate in pyridine (B92270) yields 1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one. cdnsciencepub.com This reaction proceeds through the formation of an organolead intermediate, which can then decompose via either a carbonium ion or a non-carbonium ion pathway to give the final products. rsc.orgrsc.org The choice of solvent and reaction conditions can influence the product distribution. juniperpublishers.com

A significant feature of lead tetraacetate-mediated oxidative decarboxylation of bicyclo[2.2.2]octane systems is the potential for skeletal rearrangements. When certain keto dicarboxylic acids, such as 18b (a trimethyl-substituted keto dicarboxylic acid), are treated with lead tetraacetate, the expected bicyclo[2.2.2]octenone is formed alongside products with a rearranged bicyclo[3.2.1]octane framework. researchgate.netcdnsciencepub.com This rearrangement is proposed to occur through the oxidative decarboxylation of a single carboxylic acid group, leading to the formation of a carbonium ion intermediate that undergoes a 1,2-acyl migration. researchgate.net The ratio of the unrearranged to rearranged products can be significant, with one reported case showing the bicyclo[2.2.2]octenone as a minor product. researchgate.net

Starting MaterialReagentMajor Product(s)Key Observation
1,8,8-trimethyl-6-oxobicyclo[2.2.2]octane-syn-2,3-dicarboxylic acid (18b)Lead Tetraacetate1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one and Bicyclo[3.2.1]octane derivativesFormation of both desired product and rearranged skeleton. cdnsciencepub.com
5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acid (37)Lead TetraacetateBicyclo[3.2.1]octane derivativeRearranged product is major; desired bicyclo[2.2.2]octenone is minor. researchgate.net

An emerging and efficient route to the bicyclo[2.2.2]octane core involves the transition metal-catalyzed oxidation of 1,4-dimethylene cyclohexane. google.com This process utilizes an oxidizing agent in the presence of a transition metal catalyst, such as a palladium compound, to afford an oxo-substituted bicyclo[2.2.2]octane species. This method represents a novel chemical transformation and provides a simplified means for producing a variety of bicyclo[2.2.2]octane derivatives. google.com The resulting ketone can then be further functionalized to introduce the desired carbonitrile group at the bridgehead position.

Oxidative Decarboxylation Approaches

Strategies for Stereoselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound and its analogs is a significant challenge in organic chemistry. The rigid bicyclic framework contains multiple stereocenters, the precise control of which is essential for applications in medicinal chemistry and materials science. Contemporary strategies for achieving this stereocontrol can be broadly categorized into diastereoselective approaches, primarily leveraging the inherent selectivity of the Diels-Alder reaction, and methods employing external chiral influences such as chiral auxiliaries and catalysts.

Diastereoselective Approaches (e.g., endo/exo selectivity in Diels-Alder adducts)

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is the most prominent method for constructing the bicyclo[2.2.2]octene core. thieme-connect.de When cyclic dienes like 1,3-cyclohexadiene are used, the reaction can produce two primary diastereomeric products: the endo and exo adducts. The stereochemical outcome is governed by the geometry of the transition state.

The "Alder Rule" suggests that the Diels-Alder reaction often favors the formation of the endo product. thieme-connect.de This preference is explained by secondary orbital interactions, where the electron-withdrawing substituent on the dienophile is oriented towards the developing pi-system of the diene in the transition state, leading to additional stabilization. However, the exo isomer is typically the thermodynamically more stable product due to reduced steric hindrance. Consequently, the ratio of endo to exo products can be influenced by reaction conditions such as temperature, pressure, and the presence of catalysts.

For instance, the reaction of 1,3-cyclohexadiene with various electron-deficient dienophiles has been shown to produce endo-bicyclo[2.2.2]oct-2-enes with high selectivity, particularly when mediated by catalysts like Yb(OTf)₃·2H₂O or under ultrahigh pressures. researchgate.net The Diels-Alder reaction between 2-methylene-4-(trimethylsilyl)but-3-ynal and cyclohexa-1,3-diene yields a 95:5 mixture favoring the endo isomer. thieme-connect.de In contrast, some cycloadditions involving cyclopentadiene have been reported to predominantly yield the exo cycloadduct. researchgate.net The choice of diene is critical; less reactive dienes like cyclohexadiene may require high temperatures or the aid of catalysts to achieve good yields and selectivity. researchgate.net

The functionalization of the bicyclo[2.2.2]octene skeleton can also proceed with high diastereoselectivity. For example, the Diels-Alder reaction of 1,3-cyclohexadiene with maleic anhydride (B1165640) results in the di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride diastereoselectively. nih.gov This adduct serves as a precursor for other functionalized derivatives. nih.gov

Below is a table summarizing the diastereoselectivity observed in various Diels-Alder reactions forming the bicyclo[2.2.2]octene scaffold.

DieneDienophileConditionsProduct Ratio (endo:exo)Reference
1,3-CyclohexadieneVarious electron-deficient dienophilesYb(OTf)₃·2H₂O, ultrahigh pressurePredominantly endo researchgate.net
1,3-Cyclohexadiene2-Methylene-4-(trimethylsilyl)but-3-ynalCH₂Cl₂, 23 °C, 20 h95:5 thieme-connect.de
1,3-CyclohexadieneMaleic anhydrideNot specifiedDiastereoselectively di-endo nih.gov
CyclopentadieneChalcone derivativesChiral catalystPredominantly exo researchgate.net

Chiral Auxiliary and Catalyst-Controlled Stereogenesis

To achieve enantioselective synthesis, where one enantiomer is formed preferentially, chemists employ strategies that create a chiral environment for the reaction. This is typically accomplished using either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into one of the reactants (the substrate) to direct the stereochemical course of a subsequent reaction. google.com After the desired stereocenter(s) have been created, the auxiliary is removed, yielding an enantiomerically enriched product. In the context of synthesizing bicyclo[2.2.2]octene derivatives, a chiral auxiliary can be attached to the dienophile. This auxiliary then sterically hinders one face of the dienophile, forcing the diene to approach from the less hindered face, resulting in a diastereoselective cycloaddition. Subsequent removal of the auxiliary provides the enantiomerically enriched bicyclo[2.2.2]octene product. For example, bicyclo[2.2.2]octan-7-ol has been utilized as a chiral auxiliary in various asymmetric syntheses due to its rigid stereochemistry. lookchem.com

Catalyst-Controlled Stereogenesis: An alternative and often more atom-economical approach is the use of chiral catalysts. These can be either chiral Lewis acids or chiral organocatalysts. A chiral catalyst creates a transient, asymmetric environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other.

Organocatalysis has emerged as a powerful tool for these transformations. For instance, diphenylprolinol silyl (B83357) ether has been used as an effective catalyst in domino Michael/Michael reactions to synthesize chiral bicyclo[2.2.2]octanone derivatives with excellent diastereoselectivity and in nearly optically pure form. researchgate.net Metal-free conditions have also been developed for the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates, demonstrating that organic bases can mediate highly enantioselective tandem reactions. rsc.org The development of new organocatalysts, such as prolyl-urea derivatives, has enabled the catalytic enantioselective Pictet-Spengler reaction of tryptamines to afford complex polycyclic structures containing the bicyclo[2.2.2]octane motif with excellent yields and enantioselectivities. researchgate.net These catalyst-controlled methods provide rapid access to a wide range of structurally diverse and enantiomerically enriched bicyclic compounds under mild and operationally simple conditions. rsc.org

Nucleophilic Addition Reactions to the Nitrile and Olefinic Moieties

The dual functionality of this compound allows for nucleophilic attack at either the electron-deficient carbon of the nitrile group or the carbons of the double bond. The course of these reactions is governed by factors such as the nature of the nucleophile, reaction conditions, and the inherent stereoelectronic properties of the bicyclic system.

The addition of nucleophiles to α,β-unsaturated nitriles can, in principle, occur at the nitrile carbon or via conjugate addition to the double bond. In the case of bicyclo[2.2.2]oct-2-ene systems, the stereochemistry of the attack is also a critical consideration due to the rigid cage-like structure.

The reaction of pyrrolidine (B122466) with a closely related compound, bicyclo[2.2.2]oct-2-ene-2-carbonitrile, has been shown to proceed with high selectivity. The product formed is exclusively trans-3-pyrrolidinobicyclo[2.2.2]octane-2-carbonitrile. researchgate.net This outcome highlights the preference for nucleophilic attack at the C-3 position (β-carbon of the Michael system), leading to a conjugate addition product. The attack occurs from the less hindered exo face of the bicyclic system. The stereochemistry of the final product is trans, indicating a specific orientation of the newly added pyrrolidino group relative to the existing carbonitrile group. researchgate.net This high degree of regioselectivity and stereoselectivity is a hallmark of reactions involving the rigid bicyclo[2.2.2]octane skeleton, which directs incoming reagents to specific trajectories to minimize steric hindrance.

Regio- and Stereoselectivity in the Addition of Pyrrolidine
ReactantNucleophileProductObserved Selectivity
Bicyclo[2.2.2]oct-2-ene-2-carbonitrilePyrrolidinetrans-3-Pyrrolidinobicyclo[2.2.2]octane-2-carbonitrileExclusive formation of the trans-adduct via conjugate addition. researchgate.net

The outcome of chemical reactions that can yield more than one product is often determined by whether the reaction is under kinetic or thermodynamic control. libretexts.orglibretexts.org Under kinetic control, the major product is the one that is formed fastest, corresponding to the reaction pathway with the lowest activation energy. masterorganicchemistry.comyoutube.com Conversely, under thermodynamic control, the major product is the most stable one, which is achieved when the reaction is reversible, allowing an equilibrium to be established. masterorganicchemistry.comyoutube.com

In the context of nucleophilic addition to this compound, these principles can be applied. At lower temperatures, the reaction is typically under kinetic control, favoring the product that forms more rapidly. libretexts.orgyoutube.com This might be the 1,2-addition product to the nitrile group or the conjugate addition product to the olefin, depending on the relative activation barriers. At higher temperatures, the reaction may become reversible, shifting to thermodynamic control. libretexts.orgyoutube.com In this scenario, the system has enough energy to overcome higher activation barriers and even reverse less stable product formations, ultimately favoring the most thermodynamically stable adduct. masterorganicchemistry.com The stability of the potential products is influenced by factors such as ring strain and steric interactions within the rigid bicyclic framework. For instance, the 1,4-addition product in conjugated systems is often more stable due to the formation of an internal, more substituted double bond. libretexts.org

Kinetic vs. Thermodynamic Control in Product Formation
Control TypeReaction ConditionsDominant Product CharacteristicsGoverning Factor
Kinetic ControlLow temperature, irreversible conditions libretexts.orgyoutube.comProduct formed fastest libretexts.orgLowest activation energy youtube.com
Thermodynamic ControlHigh temperature, reversible conditions libretexts.orgyoutube.comMost stable product libretexts.orgLowest Gibbs free energy of the product libretexts.org

Rearrangement Processes in the Bicyclo[2.2.2]octene Skeleton

The strained nature of the bicyclo[2.2.2]octene skeleton makes it susceptible to a variety of rearrangement reactions, often proceeding through carbocationic intermediates or pericyclic transition states. These rearrangements can lead to the formation of alternative, often more stable, bicyclic or polycyclic frameworks.

Rearrangements involving the bicyclo[2.2.2]octene skeleton are frequently observed under conditions that generate a carbonium ion (carbocation). For instance, the oxidative decarboxylation of carboxylic acid derivatives of bicyclo[2.2.2]octane with reagents like lead tetraacetate can lead to carbocation intermediates that subsequently rearrange. researchgate.netcdnsciencepub.com A common rearrangement pathway is the transformation of the bicyclo[2.2.2]octane system into the thermodynamically more stable bicyclo[3.2.1]octane skeleton. researchgate.netacs.org This process can occur via a 1,2-acyl migration, where an acyl group shifts to an adjacent carbocationic center. researchgate.netcdnsciencepub.com Such rearrangements are driven by the release of strain and the formation of a more stable carbocation. The specific products formed depend on the substitution pattern of the bicyclic system and the reaction conditions. researchgate.net Photochemical reactions of certain bicyclo[2.2.2]oct-5-en-2-ones have also been shown to induce 1,2-acyl shifts. beilstein-archives.orgbeilstein-journals.org

Ring-rearrangement metathesis (RRM) is a powerful synthetic strategy that combines ring-opening metathesis (ROM) and ring-closing metathesis (RCM) in a single tandem process to construct complex molecular architectures. beilstein-journals.org This methodology is particularly effective for strained bicyclic olefins like those derived from norbornene (bicyclo[2.2.1]heptene). beilstein-journals.orgacs.orgacs.org The driving force for RRM is often the release of ring strain, leading to the formation of less strained products. beilstein-journals.org While many examples involve the bicyclo[2.2.1]heptene system, the principles of RRM are applicable to other strained bicyclic systems, including bicyclo[2.2.2]octene derivatives. beilstein-journals.org The process allows for the stereoselective transformation of one bicyclic system into another, often with the creation of new ring sizes and fusion patterns, such as [5,n]-fused bicyclic systems. acs.orgacs.org The outcome can be influenced by the choice of catalyst and reaction conditions, with external olefins like ethylene (B1197577) sometimes used to prevent unwanted oligomerization side reactions. beilstein-journals.org

Under thermal conditions, the bicyclo[2.2.2]oct-2-ene skeleton can undergo characteristic rearrangements and isomerizations. One of the most fundamental thermal reactions is the retro-Diels-Alder reaction. The thermal decomposition of bicyclo[2.2.2]oct-2-ene in the gas phase yields ethylene and 1,3-cyclohexadiene as the primary products. rsc.org This process is a concerted, unimolecular decomposition.

Furthermore, bicyclo[4.2.0]oct-2-ene has been shown to isomerize to bicyclo[2.2.2]oct-2-ene at 300 °C through what is formally a beilstein-journals.orgacs.org sigmatropic carbon migration. acs.org While this is the formation of the bicyclo[2.2.2]octene skeleton, it highlights the thermal interconvertibility between different bicyclooctene isomers. The stability of the bicyclo[2.2.2]octene framework is significant, but it is not immune to transformation under sufficient thermal activation. arkat-usa.orgnih.gov

Functional Group Transformations of the Nitrile Unit

The nitrile group at the bridgehead position of the bicyclo[2.2.2]octene skeleton is a versatile functional handle, capable of undergoing a range of transformations to yield various derivatives.

Hydrolysis to Carboxylic Acid Derivatives

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. For this compound, this hydrolysis can be achieved under either acidic or alkaline conditions, proceeding through an amide intermediate. byjus.com

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a dilute aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), yields the corresponding carboxylic acid, bicyclo[2.2.2]oct-2-ene-1-carboxylic acid. chemguide.co.uk The mechanism involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide under the acidic conditions produces the final carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com

Alkaline-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521) (NaOH), also facilitates hydrolysis. chemguide.co.uk In this case, the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon. weebly.com The reaction proceeds through the amide intermediate to form a carboxylate salt. chemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. chemguide.co.ukweebly.com

Reaction ConditionReagentsIntermediateFinal Product
Acidic HydrolysisH₂O, H⁺ (e.g., HCl), HeatBicyclo[2.2.2]oct-2-ene-1-carboxamideBicyclo[2.2.2]oct-2-ene-1-carboxylic acid
Alkaline Hydrolysis1. NaOH, H₂O, Heat 2. H⁺Bicyclo[2.2.2]oct-2-ene-1-carboxamideBicyclo[2.2.2]oct-2-ene-1-carboxylate salt

Reduction and other Derivatizations

The nitrile group can be reduced to a primary amine, providing a route to aminomethyl-substituted bicyclo[2.2.2]octene derivatives. This transformation is typically accomplished using powerful reducing agents.

Reduction to Primary Amine: Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of nitriles. chemguide.co.uk The reaction, usually carried out in an anhydrous ether solvent, converts the carbon-nitrogen triple bond into a carbon-nitrogen single bond, yielding bicyclo[2.2.2]oct-2-en-1-ylmethanamine after an acidic workup. chemguide.co.uk Catalytic hydrogenation can also be employed, using hydrogen gas with catalysts like palladium, platinum, or nickel at elevated temperature and pressure. chemguide.co.uk More recent methods have utilized reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) for the reduction of various nitriles to primary amines. nih.gov

Other Derivatizations: The nitrile group can also serve as an electrophile for organometallic reagents. For instance, the addition of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) to the nitrile would lead to the formation of an imine intermediate after hydrolysis. This imine can be further hydrolyzed to a ketone, yielding a 1-acylbicyclo[2.2.2]oct-2-ene derivative. This two-step sequence provides a method for introducing a ketone functionality at the bridgehead position.

TransformationReagentsProduct
Reduction1. LiAlH₄, Ether 2. H₃O⁺Bicyclo[2.2.2]oct-2-en-1-ylmethanamine
Addition/Hydrolysis1. R-MgX or R-Li 2. H₃O⁺1-Acylbicyclo[2.2.2]oct-2-ene

Reactions of the Endocyclic Olefin

The endocyclic double bond in this compound is susceptible to electrophilic addition reactions, allowing for further functionalization of the bicyclic core.

Epoxidation and Hydroxylation Strategies

The introduction of hydroxyl groups across the double bond can be achieved through a two-step epoxidation-hydrolysis sequence or directly via dihydroxylation.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). smolecule.com This reaction would yield 3-cyano-2-oxatricyclo[3.2.2.0¹⁻⁵]nonane. Due to the rigid structure of the bicyclo[2.2.2]octene system, the epoxidizing agent is expected to approach from the less sterically hindered exo face. The resulting epoxide is a valuable intermediate that can undergo nucleophilic ring-opening reactions. For example, acid-catalyzed hydrolysis of the epoxide would lead to the formation of a trans-diol. smolecule.comnih.gov

Dihydroxylation: Direct conversion of the olefin to a cis-diol can be accomplished using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or cold, dilute potassium permanganate (B83412) (KMnO₄). acs.orgnih.gov Similar to epoxidation, the dihydroxylation is expected to occur preferentially from the exo face of the double bond, resulting in the formation of cis-bicyclo[2.2.2]oct-2-ene-1-carbonitrile-2,3-diol. Studies on related bicyclic systems have shown that dihydroxylation with osmium tetroxide can proceed with high facial selectivity. acs.org

ReactionReagentsIntermediate/ProductStereochemistry
Epoxidationm-CPBA3-Cyano-2-oxatricyclo[3.2.2.0¹⁻⁵]nonaneExo addition
Hydrolysis of EpoxideH₃O⁺trans-Bicyclo[2.2.2]octane-1-carbonitrile-2,3-dioltrans
Dihydroxylation1. OsO₄ (cat.), NMO 2. NaHSO₃cis-Bicyclo[2.2.2]octane-1-carbonitrile-2,3-diolcis, exo addition

Hydrogenation Reactions

The double bond of the bicyclo[2.2.2]octene system can be selectively reduced to a single bond through catalytic hydrogenation. This reaction converts the unsaturated bicyclic nitrile into its saturated counterpart, bicyclo[2.2.2]octane-1-carbonitrile.

This transformation is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. google.com The reaction is generally performed under mild conditions of temperature and pressure. The hydrogenation occurs on the surface of the catalyst, with hydrogen adding across the double bond, usually from the less sterically hindered face. Given the relative stability of the nitrile group to these conditions, selective reduction of the olefin is highly feasible.

ReactionReagentsProduct
Catalytic HydrogenationH₂, Pd/C (or PtO₂, Raney Ni)Bicyclo[2.2.2]octane-1-carbonitrile

Stereochemical and Conformational Research of Bicyclo 2.2.2 Oct 2 Ene 1 Carbonitrile and Its Derivatives

Elucidation of Relative and Absolute Configuration

The determination of the three-dimensional arrangement of atoms in bicyclo[2.2.2]oct-2-ene-1-carbonitrile and its derivatives is crucial for understanding their chemical behavior and potential applications. Various analytical techniques are employed to elucidate both the relative and absolute configurations of these molecules.

Applications of NMR Spectroscopy for Stereochemical Assignment (e.g., coupling constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the stereochemistry of bicyclo[2.2.2]octane derivatives. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the assignment of relative configurations.

One of the key parameters derived from ¹H NMR spectra for stereochemical analysis is the scalar coupling constant (J), which describes the interaction between neighboring nuclei. The magnitude of the vicinal coupling constant (³J), the coupling between protons on adjacent carbon atoms, is dependent on the dihedral angle between them, as described by the Karplus equation. In the rigid bicyclo[2.2.2]octane framework, these dihedral angles are well-defined, making the analysis of coupling constants particularly useful for stereochemical assignments. researchgate.net

For instance, in bicyclo[2.2.2]oct-5-en-2-ones, the vicinal coupling constants between protons on the bicyclic framework are typically in the range of 6-8.5 Hz. cdnsciencepub.com The observation of long-range "W" coupling, a four-bond coupling between protons arranged in a W-shaped geometry, can also provide definitive stereochemical information. For example, a long-range coupling of approximately 2 Hz between H(3) and H(5n) in a bicyclo[2.2.2]oct-5-ene derivative confirmed an endo stereochemical arrangement. cdnsciencepub.com

The chemical shifts of protons and carbons are also sensitive to their stereochemical environment. Deshielding steric compression effects can cause significant downfield shifts for protons that are in close proximity to certain substituents. cdnsciencepub.com In a series of substituted bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid 2,3;5,6-dianhydrides, the chemical shifts of the bridgehead protons were found to be in a narrow range, indicating a similar environment, while the signals for other protons varied depending on the nature and position of the substituents. clockss.org

Detailed analysis of both ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, allows for the unambiguous determination of the relative stereochemistry of substituents on the bicyclo[2.2.2]octane core.

Conformational Analysis of the Bicyclo[2.2.2]octane Framework

The bicyclo[2.2.2]octane skeleton is characterized by a unique and rigid three-dimensional structure that significantly influences its chemical properties and reactivity.

Rigid Framework and its Influence on Reactivity and Selectivity

The bicyclo[2.2.2]octane framework is exceptionally rigid due to its three fused six-membered rings, which are locked in a boat-like conformation. researchgate.net This rigidity prevents rotation around the bridgehead-to-bridgehead axis, resulting in fixed spatial relationships between substituents. The idealized symmetry of the parent hydrocarbon is D3h. This structural rigidity is a key feature that distinguishes bicyclo[2.2.2]octane derivatives from more flexible acyclic or monocyclic systems.

This conformational rigidity has a profound impact on the reactivity and selectivity of reactions involving this scaffold. The fixed orientation of substituents can either facilitate or hinder the approach of reagents, leading to high levels of stereoselectivity in chemical transformations. For example, the rigid framework has been utilized to study intramolecular electron transfer processes by linking redox partners to the scaffold, thereby controlling the distance and orientation between them. The predictable geometry of the bicyclo[2.2.2]octane system makes it an excellent template for designing molecules with specific three-dimensional arrangements of functional groups, which is particularly valuable in the fields of medicinal chemistry and materials science. nih.gov

Distortions due to Ring Strain and Substituent Effects

While the bicyclo[2.2.2]octane framework is considered rigid, it is not entirely free of strain. The boat conformations of the six-membered rings lead to some degree of torsional and steric strain. The introduction of substituents can further distort the framework from its idealized geometry.

The presence of bulky substituents can lead to steric repulsion, causing slight flattening or twisting of the bicyclic system to alleviate these unfavorable interactions. For instance, the introduction of a lactone ring into a bicyclo[2.2.2]octenone system was shown to distort the geometry of the bicyclic framework. cdnsciencepub.com Computational studies on 1-nitro-4-substituted bicyclo[2.2.2]octane derivatives have shown that interactions between substituents are primarily through-space, and these interactions can influence the electronic properties of the molecule. nih.gov

The strain within the bicyclo[2.2.2]octenone skeleton has been shown to influence the outcome of radical reactions, leading to either cyclized or rearranged products. acs.org The degree of ring strain can be modulated by altering the size of fused rings or the nature of the substituents, thereby providing a method to control reaction pathways.

Epimerization Studies in Functionalized Bicyclo[2.2.2]octanes

Epimerization, the change in the configuration at one of several stereogenic centers in a molecule, has been studied in functionalized bicyclo[2.2.2]octane derivatives. These studies are important for understanding the relative stability of different stereoisomers and for developing synthetic routes to access specific diastereomers.

Base-catalyzed epimerization has been successfully employed to interconvert diastereomers of functionalized bicyclo[2.2.2]octanes. For example, (2SR,6RS,7RS)-4-dialkylaminobicyclo[2.2.2]octan-2-ols have been epimerized to their (2RS,6RS,7RS)-isomers. researchgate.net The most effective conditions for this transformation were found to be the sequential use of potassium tert-butoxide and sodium. researchgate.net This process allows for the conversion of a more readily available stereoisomer into a less accessible one, which may possess more desirable biological or chemical properties. The ability to control the stereochemistry at specific positions through epimerization enhances the synthetic utility of the bicyclo[2.2.2]octane scaffold. researchgate.net

Advanced Computational and Theoretical Studies on Bicyclo 2.2.2 Oct 2 Ene 1 Carbonitrile

Quantum-Chemical Calculations on Electronic Structure and Reactivity

Quantum-chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the electronic distribution and predict the reactivity of molecules with high accuracy. These calculations are fundamental to understanding the energetics of potential reaction pathways and characterizing the transient species involved.

The bicyclo[2.2.2]octene framework is characterized by significant ring strain, which dictates its reactivity. Theoretical studies on related systems show that this strain energy can be released in various chemical transformations.

Cycloaddition Reactions: The double bond in Bicyclo[2.2.2]oct-2-ene-1-carbonitrile is a potential site for cycloaddition reactions. Computational studies on the related, highly strained bicyclo[2.2.2]oct-2-yne indicate that cycloadditions to such frameworks can proceed through high-energy intermediates. researchgate.net Although the alkene is less reactive than the alkyne, the bridgehead nitrile group, being strongly electron-withdrawing, is expected to influence the electronic character of the double bond, affecting its reactivity in Diels-Alder or [2+2] cycloadditions.

Rearrangements: Strained polycyclic systems frequently undergo rearrangements to form more stable isomers. Photoinduced decarbonylative rearrangements have been observed in bicyclo[2.2.2]octenones, leading to the formation of complex tricyclic skeletons. nih.gov Thermal rearrangements of related vinylcyclobutane systems, such as derivatives of bicyclo[4.2.0]oct-2-ene, can proceed through diradical intermediates to yield bicyclo[2.2.2]oct-2-ene structures. mdpi.com Computational modeling of this compound would likely reveal pathways for sigmatropic shifts or skeletal rearrangements, driven by the release of ring strain. Theoretical calculations are essential to determine the activation energies for these processes and predict the most favorable rearrangement products.

Reaction Type General Mechanistic Feature Influence of Bicyclo[2.2.2]octene Core Predicted Influence of 1-carbonitrile Group
Diels-Alder Cycloaddition Concerted [4+2] pathwayThe strained double bond acts as the dienophile.Electron-withdrawing nature modifies the dienophile's electronic demand.
[2+2] Cycloaddition Can be concerted (photochemical) or stepwise (thermal).Ring strain influences the stability of cyclobutane (B1203170) ring formation.May affect the stability of potential diradical intermediates in a stepwise path.
Sigmatropic Rearrangement Pericyclic shift of a sigma bond.The rigid framework imposes strict geometric constraints on orbital overlap.Alters the electronic landscape, potentially favoring or disfavoring specific shifts.
Skeletal Rearrangement Bond cleavage and reformation leading to a new carbon skeleton.Driven by the release of inherent ring strain.Can influence the stability of carbocationic or radical intermediates.

Understanding the mechanism of a chemical reaction requires the identification and characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Quantum-chemical calculations are uniquely suited for locating these transient structures. For this compound, TS analysis would be critical in distinguishing between competing reaction mechanisms. For instance, in a potential cycloaddition reaction, computational analysis could determine whether the reaction proceeds through a concerted, synchronous TS or a stepwise mechanism involving a diradical intermediate. researchgate.net Analysis of the imaginary frequencies of the calculated TS structure confirms its identity and provides insight into the atomic motions involved in converting reactants to products.

Molecular Mechanics and Force-Field Modeling

While quantum-chemical calculations provide high accuracy, they are computationally expensive. Molecular mechanics (MM) offers a faster alternative for exploring the conformational space of molecules and predicting their geometries. nih.gov MM methods use classical physics-based potential energy functions, known as force fields, to calculate the energy of a given molecular arrangement. nih.govunipi.it

The parent bicyclo[2.2.2]octane skeleton is known to possess high D3h symmetry, but this can be distorted by substitution. cdnsciencepub.com For this compound, the presence of the sp2-hybridized carbons of the double bond and the sp-hybridized carbon of the nitrile group breaks this symmetry. Molecular mechanics calculations would be used to explore the potential for twisting or puckering of the bicyclic framework. cdnsciencepub.com By systematically rotating bonds and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the lowest energy conformations (energy minima) and the energy barriers between them. For this molecule, the most stable conformation is expected to be one that minimizes steric interactions while accommodating the geometric constraints of the double bond and the linear nitrile group.

The rigid, cage-like structure of the bicyclo[2.2.2]octene framework provides a well-defined steric environment that can direct the stereochemical outcome of reactions. Force-field modeling can be used to predict how reagents will approach the molecule. For example, in the case of an addition reaction to the double bond, one face may be significantly more sterically hindered than the other. MM calculations can quantify this difference by modeling the interaction energy of an approaching reactant from different trajectories. This allows for the prediction of the major diastereomer formed, a crucial aspect in stereoselective synthesis. Studies on the addition of pyrrolidine (B122466) to the related bicyclo[2.2.2]oct-2-ene-2-carbonitrile have demonstrated the importance of the bicyclic framework in controlling the stereochemistry of the addition. acs.org

Investigation of Substituent Effects on Reactivity and Acidity

The rigid bicyclo[2.2.2]octane skeleton is a classic system for studying the transmission of electronic effects because it lacks the ability to transmit effects via resonance. caltech.edu Therefore, any observed influence from a substituent is primarily due to through-bond inductive effects and through-space field effects. nih.gov

Computational studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have shown a clear correlation between the substituent's electronic properties and the acid's ionization constant. caltech.edunih.gov Electron-withdrawing groups increase acidity, and this effect is transmitted efficiently through the molecular framework. caltech.edu The nitrile group is one of the most strongly electron-withdrawing substituents studied in these systems. caltech.edu

In this compound, the C1-nitrile group would be predicted to:

Influence Reactivity: Significantly lower the electron density of the C2=C3 double bond through its powerful inductive/field effect, making the alkene more susceptible to nucleophilic attack and potentially less reactive towards electrophiles.

Influence Acidity: Increase the acidity of the C-H bonds throughout the molecule, particularly at the adjacent C4 bridgehead position. Calculations performed at the MP2/6-311++G** level on related systems have shown that the acidities of 4-substituted bicyclooctane acids are linearly dependent on the C-X bond dipoles, which is characteristic of a field effect. nih.gov

Substituent (X) at C4 Effect on Acidity of C1-Carboxylic Acid Nature of Effect
-HBaselineReference
-OHIncreased AcidityInductive/Field
-BrIncreased AcidityInductive/Field
-CO₂C₂H₅Increased AcidityInductive/Field
-C≡NStrongly Increased AcidityStrong Inductive/Field
(Data derived from studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids) caltech.edu

This table illustrates the powerful electron-withdrawing nature of the nitrile group. When placed at the C1 position, it would exert a similar, if not stronger, electronic influence on the rest of the bicyclo[2.2.2]oct-2-ene system.

Analysis of Strained Bonds and Aromaticity in Related Bicyclic Systems

The rigid architecture of bicyclic systems, such as the bicyclo[2.2.2]octane framework, inherently introduces significant ring strain. This strain arises from deviations from ideal bond angles and lengths, as well as torsional and transannular steric interactions. Computational and theoretical studies are crucial for quantifying this strain and understanding its influence on the electronic properties of these molecules, including the potential for aromaticity in unsaturated analogues.

The strain energy of a molecule can be quantified by comparing its heat of formation with that of a hypothetical, strain-free reference compound. Computational methods, such as electronic structure theory, provide a direct route to calculating these energies. For the bicyclo[2.2.2]octane skeleton, the strain energy is a well-documented value, reflecting the energetic cost of constraining the carbon framework into its distinctive bridged structure. Various computational approaches exist for assessing this strain, often involving isodesmic or homodesmotic reactions where bond types are conserved to isolate the strain energy. swarthmore.edu

Calculated Strain Energies for Bicyclo[2.2.2]octane and Related Hydrocarbons

CompoundCalculated Strain Energy (kcal/mol)
bicyclo[2.2.2]octane11.6
cis-1,3-dimethylcyclohexane0.4
trans-1,4-dimethylcyclohexane0.3
[4.4.4.4]fenestrane164.7

Data sourced from computational studies on hydrocarbon strain energies. swarthmore.edu

Aromaticity is a property typically associated with planar, cyclic, and fully conjugated systems that possess (4n+2) π-electrons, a principle known as Hückel's rule. lumenlearning.comwikipedia.org This electron delocalization results in exceptional thermodynamic stability. libretexts.org In bicyclic systems, the interplay between the rigid, strained geometry and the requirements for aromaticity is a subject of significant theoretical interest. High levels of strain can force a molecule into a non-planar conformation, disrupting the parallel alignment of p-orbitals necessary for effective cyclic conjugation and, consequently, preventing aromatic stabilization. lumenlearning.comlibretexts.orgresearchgate.net

A classic example within a related bicyclic framework is barrelene (bicyclo[2.2.2]-2,5,7-octatriene). Despite having a bicyclo[2.2.2]octane skeleton and possessing 6 π-electrons, barrelene is definitively non-aromatic. libretexts.org Its rigid, three-dimensional structure prevents the π-bonds from becoming coplanar, which is a fundamental requirement for aromaticity. The p-orbitals cannot achieve the continuous, cyclic overlap necessary for delocalization and aromatic stabilization. The chemical behavior of barrelene, which readily undergoes addition reactions typical of alkenes, further confirms its lack of aromatic character. libretexts.org

Computational chemistry provides tools to assess the aromatic character of molecules even when they deviate from ideal structures. The effect of structural strain on aromaticity can be quantified using various indices. mdpi.com For instance, studies on highly strained molecules like infinitene have shown that while they may possess aromatic character, the strain reduces the degree of aromaticity. mdpi.com This highlights a fundamental conflict: the geometric constraints imposed by strain often work against the electronic stabilization afforded by aromaticity.

Aromaticity Index (D') for Selected Compounds

CompoundAromaticity Index (D')Comment
Dodecacene1.45Aromatic reference
atlantis-press.comcirculene1.45Aromatic reference
Infinitene1.50Aromatic but with reduced character due to high strain

The D' index is calculated based on the energy of π orbitals; a lower value can indicate a higher aromatic character. mdpi.com

For this compound, the core bicyclic system is non-planar and contains saturated sp³ hybridized bridgehead carbons, precluding any possibility of aromaticity involving the entire framework. The electronic properties are dominated by the localized π-system of the double bond and the nitrile group, which are influenced by the strain inherent in the bicyclic structure. The concept of aromaticity in these systems is primarily relevant when considering highly unsaturated analogues like barrelene or in the context of transition-state aromaticity during their synthesis via pericyclic reactions. beilstein-journals.org

Strategic Applications in Organic Synthesis and Material Science

Bicyclo[2.2.2]oct-2-ene-1-carbonitrile as a Versatile Molecular Scaffold

The inherent structural rigidity and defined stereochemistry of the bicyclo[2.2.2]octene skeleton provide a stable and predictable platform for constructing more complex molecules. This has made it a target for synthetic chemists aiming to create molecules with precise three-dimensional arrangements.

The bicyclo[2.2.2]octene moiety serves as a robust scaffold for creating larger, organized molecular systems. Its rigid structure is ideal for applications in host-guest chemistry. Ligands incorporating the bicyclo[2.2.2]oct-7-ene structure have been used to assemble lantern-type metal-organic cages. These cages exhibit porosity and have been studied for their gas sorption behaviors, with their capacity for CO2 uptake being dependent on activation conditions.

The bicyclo[2.2.2]octene framework is a key intermediate in the synthesis of complex polycyclic and fused heterocyclic structures. The Diels-Alder reaction is a primary method for creating this skeleton, which can then be transformed into more elaborate systems. acs.orgresearchgate.net For instance, bicyclo[2.2.2]octenes fused to N-substituted succinimides have been designed and synthesized as a rigid core scaffold for developing non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro). google.com Some of these compounds showed inhibitory activity against the protease in the micromolar range. google.com The synthesis often involves a [4+2] cycloaddition of maleic anhydride (B1165640) with substituted 2H-pyran-2-ones. google.com Furthermore, the addition of nucleophiles, such as pyrrolidine (B122466), to the bicyclo[2.2.2]oct-2-ene-2-carbonitrile system has been studied to understand the stereochemistry of forming new heterocyclic derivatives. researchgate.net

Role in Advanced Polymer Design

The unique properties of the bicyclo[2.2.2]octene unit are leveraged in polymer science to create materials with superior performance characteristics. When incorporated into a polymer backbone, the rigid and bulky nature of this alicyclic structure can significantly enhance the material's physical properties.

Derivatives of bicyclo[2.2.2]octane are valuable as specialty monomers for producing high-performance polymers. nih.gov A prominent example is bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, a monomer used in the synthesis of advanced polyimides. acs.orgbohrium.com The incorporation of this rigid, non-aromatic cyclic structure into the polymer chain helps to improve solubility and processability without significantly compromising the excellent thermal and chemical resistance that polyimides are known for. acs.orgbohrium.com These structural modifications can reduce interchain interactions and the stiffness of the polymer chain, which helps to lower the melting temperature and improve processability. acs.org

The use of bicyclo[2.2.2]octene-derived monomers is particularly impactful in the synthesis of polyimides and polyamides with enhanced properties. Aromatic polyamides are valued for their excellent thermal and chemical resistance, but often suffer from poor solubility and processability. acs.org By introducing the alicyclic bicyclo[2.2.2]octene structure, it is possible to create polyimides that are soluble in organic solvents while maintaining high thermal stability. acs.orgbohrium.com

Polyimides synthesized from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) have demonstrated thermal decomposition temperatures above 400 °C and high glass transition temperatures (Tg) ranging from 272 to 355 °C. acs.org These polymers have also been investigated for use in gas separation membranes. acs.org The bulky alicyclic structure helps to prevent dense chain packing, which can lead to higher gas permeability. acs.org For example, membranes made from these polyimides have shown promising selectivity for gas pairs like CO2/CH4 and CO2/N2. acs.org

Polyimide NameGlass Transition Temp. (Tg) (°C)Thermal Decomposition Temp. (TGA, 5% wt. loss) (°C)CO₂ Permeability (Barrer)CO₂/CH₄ Selectivity
BTD-MIMA27243311.222.4
BTD-HFA28844310.331.2
BTD-FND3554732.135.0
BTD-TPM3214651.827.7

This table is based on data for polyimides synthesized from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) and various diamines. acs.org

Contributions to Catalysis Research

The rigid C2-symmetric bicyclo[2.2.2]octane scaffold has been effectively utilized in the field of asymmetric catalysis. Its well-defined and constrained conformation makes it an excellent backbone for the design of chiral ligands that can induce high stereoselectivity in chemical reactions.

Derivatives such as C2-symmetric bicyclo[2.2.2]octa-2,5-dienes have been prepared and used as chiral ligands for rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to α,β-unsaturated ketones, achieving high enantioselectivity (up to 99% ee). acs.org These diene ligands have also shown superior performance over traditional phosphorus ligands in the rhodium-catalyzed arylation of N-tosylarylimines. acs.org In addition to rhodium, these ligands have been applied to iridium-catalyzed kinetic resolution of secondary allylic carbonates. nih.gov

Furthermore, chiral cyclopentadienyl (B1206354) rhodium(I) complexes bearing a C2-symmetric bicyclo[2.2.2]octane-fused ligand have been developed for asymmetric C-H activation reactions. acs.org Other derivatives, like cis-2,5-diaminobicyclo[2.2.2]octane, have been used as a scaffold to create "salen" ligands, which form complexes with metals like cobalt and chromium to catalyze reactions such as asymmetric cyclopropanation and hetero-Diels-Alder cycloadditions. acs.org The closely related 1-Aminobicyclo[2.2.2]octane-2-carboxylic acid has also been explored as a scaffold for developing peptide-based catalysts.

Ligand Design for Transition Metal Catalysis

The rigid bicyclo[2.2.2]octane framework is a valuable scaffold in the design of ligands for transition metal catalysis due to its well-defined three-dimensional structure. This rigidity helps in creating a predictable and sterically hindered coordination environment around a metal center, which can be exploited to achieve high levels of stereocontrol in asymmetric catalysis. While direct applications of this compound in transition metal catalysis are not extensively documented, its structure presents a versatile platform for the synthesis of novel ligands. The nitrile group and the olefin can be chemically modified to introduce coordinating atoms, and the inherent chirality of substituted bicyclo[2.2.2]octene derivatives makes them attractive for asymmetric synthesis.

The strategic functionalization of this compound can lead to a variety of ligand types. The nitrile moiety can be transformed into primary amines or carboxylic acids, both of which are common coordinating groups in ligand design.

One potential pathway for ligand synthesis is the reduction of the nitrile group to a primary amine, yielding (Bicyclo[2.2.2]oct-2-en-1-yl)methanamine. This transformation provides a flexible aminomethyl side chain attached to the rigid bicyclic core. This primary amine can act as a coordinating group itself or serve as a synthetic handle for the introduction of other functionalities, such as phosphine (B1218219) or cyclopentadienyl groups, leading to the formation of multidentate ligands. The synthesis of 2-(aminomethyl)-3-phenylbicyclo[2.2.2]alkane derivatives from the corresponding nitrile has been demonstrated, showcasing the feasibility of this conversion on the bicyclic framework.

Another synthetic route involves the hydrolysis of the nitrile to a carboxylic acid, affording Bicyclo[2.2.2]oct-2-ene-1-carboxylic acid. Carboxylate ligands are known to coordinate to a wide range of transition metals. Research on the closely related Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has shown its capability to form complexes with various transition metals, including copper(II), copper(I), ruthenium(II,III), molybdenum(II,II), and rhodium(II,II). reading.ac.uk This suggests that Bicyclo[2.2.2]oct-2-ene-1-carboxylic acid could similarly be employed to synthesize metal complexes with potential catalytic applications.

The inherent chirality of the bicyclo[2.2.2]octene scaffold is a key feature that can be exploited in asymmetric catalysis. For instance, C2-symmetric bicyclo[2.2.2]octadienes have proven to be highly effective ligands in rhodium-catalyzed asymmetric arylation reactions. acs.org This precedent underscores the potential of chiral ligands derived from the bicyclo[2.2.2]octene framework in achieving high enantioselectivity.

The following interactive table summarizes potential ligand derivatives of this compound and their prospective applications in transition metal catalysis, based on the known reactivity of the nitrile group and the catalytic success of analogous structures.

Precursor CompoundPotential Ligand DerivativePotential Catalytic ApplicationSupporting Evidence for Feasibility
This compound(Bicyclo[2.2.2]oct-2-en-1-yl)methanamineAsymmetric hydrogenation, hydroformylation, C-C coupling reactionsFeasibility of nitrile reduction on the bicyclo[2.2.2]alkane scaffold has been shown.
This compoundBicyclo[2.2.2]oct-2-ene-1-carboxylic acidOxidation reactions, polymerization, C-H activationBicyclo[2.2.1]heptene carboxylic acid forms complexes with a variety of transition metals. reading.ac.uk
This compoundChiral phosphine-amine ligandsAsymmetric allylic alkylation, asymmetric Heck reactionThe rigid bicyclic scaffold is known to induce high enantioselectivity in catalysis.
This compoundChiral diene ligands (via further functionalization)Rhodium-catalyzed asymmetric addition reactionsC2-symmetric bicyclo[2.2.2]octadienes are effective in asymmetric arylation. acs.org

While direct research on this compound as a ligand precursor is limited, the chemical principles of nitrile reactivity and the proven success of the bicyclo[2.2.2]octane/octene scaffold in catalysis provide a strong foundation for its potential in the development of novel and effective ligands for a range of transition metal-catalyzed transformations. Further research into the synthetic derivatization of this compound and the catalytic activity of its corresponding metal complexes is warranted to fully explore its strategic applications.

Future Perspectives and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure bicyclo[2.2.2]octane derivatives is crucial for applications in pharmaceuticals and as chiral auxiliaries. lookchem.com While Diels-Alder reactions are a common strategy for constructing the bicyclo[2.2.2]octene skeleton, achieving high levels of stereocontrol, particularly for derivatives with a bridgehead nitrile group, remains a challenge. researchgate.netbeilstein-journals.org Future research will likely focus on the development of novel catalytic asymmetric methods to access specific enantiomers of bicyclo[2.2.2]oct-2-ene-1-carbonitrile.

Key areas of exploration include:

Chiral Lewis Acid Catalysis: The use of chiral Lewis acids to catalyze the Diels-Alder reaction between 1,3-cyclohexadiene (B119728) and acrylonitrile (B1666552) derivatives could provide a direct and efficient route to enantiomerically enriched products.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis. The development of chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, could enable highly enantioselective cycloaddition reactions.

Enzymatic Resolutions: Biocatalytic methods, including enzymatic kinetic resolutions of racemic mixtures, offer a green and highly selective alternative for obtaining enantiopure this compound and its derivatives. researchgate.net

Asymmetric Synthetic Strategy Potential Catalyst/Enzyme Anticipated Outcome
Chiral Lewis Acid Catalyzed Diels-AlderChiral Boron or Titanium ComplexesHigh enantiomeric excess of the target cycloadduct.
Asymmetric OrganocatalysisChiral Amines or PhosphinesMetal-free synthesis with excellent stereocontrol.
Enzymatic Kinetic ResolutionLipases or EsterasesSeparation of enantiomers with high optical purity.

Exploration of Photochemical and Electrochemical Transformations

The strained double bond within the bicyclo[2.2.2]octene framework makes it an interesting substrate for photochemical and electrochemical reactions. beilstein-journals.orgacs.org These methods can provide access to unique molecular architectures that are not readily achievable through traditional thermal reactions.

Future research in this area could involve:

Photochemical Rearrangements: Irradiation of this compound could lead to interesting rearrangements, such as the oxa-di-π-methane rearrangement observed in related bicyclic ketones. acs.orgnih.gov The nitrile group may influence the reaction pathways, leading to novel nitrogen-containing polycyclic compounds.

Intramolecular Photocycloadditions: Tethering a chromophore to the bicyclo[2.2.2]octene core could enable intramolecular [2+2] photocycloaddition reactions, yielding complex cage-like structures. nih.gov

Electrochemical Synthesis: Electrochemical methods offer a mild and controlled way to functionalize the double bond or the nitrile group. Anodic oxidation could lead to the introduction of oxygen-containing functionalities, while cathodic reduction could be used to transform the nitrile group into an amine.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. The synthesis of this compound and its subsequent transformations are well-suited for integration with flow chemistry and automated synthesis platforms.

Key developments in this area may include:

Continuous Flow Diels-Alder Reactions: Performing the Diels-Alder reaction in a heated and pressurized flow reactor could significantly reduce reaction times and improve yields.

Automated Derivatization: An automated synthesis platform could be employed to rapidly generate a library of this compound derivatives by varying the dienophile or by performing a range of downstream functionalization reactions. This high-throughput approach would accelerate the discovery of new compounds with desired properties.

Advanced Computational Chemistry for Predictive Design

Computational chemistry is an increasingly powerful tool for understanding reaction mechanisms and predicting the properties of new molecules. nih.gov Advanced computational methods can be applied to this compound to guide experimental work and accelerate the design of new materials and catalysts.

Future computational studies could focus on:

Modeling Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model the transition states of various reactions involving this compound, providing insights into their feasibility and stereochemical outcomes.

Predicting Spectroscopic Properties: Computational methods can be used to predict NMR, IR, and UV-Vis spectra, aiding in the characterization of new compounds.

Designing Functional Materials: Molecular dynamics simulations can be employed to predict the bulk properties of polymers and other materials incorporating the this compound motif, enabling the rational design of materials with specific tunable properties. researchgate.net

Computational Method Application to this compound Potential Insights
Density Functional Theory (DFT)Mechanistic studies of cycloadditions and rearrangements.Understanding reaction barriers and stereoselectivity.
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption and emission spectra.Guiding the design of photoactive materials.
Molecular Dynamics (MD)Simulating the behavior of polymers containing the bicyclic unit.Predicting material properties like glass transition temperature and mechanical strength.

New Applications in Materials with Tunable Properties

The rigid and well-defined structure of the bicyclo[2.2.2]octane core makes it an attractive building block for the synthesis of advanced materials with tunable properties. researchgate.netnih.gov The presence of the nitrile group in this compound provides a handle for further functionalization and for influencing the electronic properties of the resulting materials.

Emerging applications in materials science include:

Polymers with High Thermal Stability: Incorporation of the rigid bicyclo[2.2.2]octane unit into polymer backbones can lead to materials with high glass transition temperatures and enhanced thermal stability. The nitrile groups can also participate in cross-linking reactions to further improve the material's properties.

Materials for Gas Storage and Separation: The synthesis of porous organic polymers or metal-organic frameworks (MOFs) incorporating this compound as a linker could lead to materials with tailored pore sizes and functionalities for the selective adsorption of gases.

Liquid Crystals: The rigid, linear shape of 1,4-disubstituted bicyclo[2.2.2]octane derivatives has been shown to promote the formation of liquid crystalline phases. rsc.org The nitrile group is a common polar substituent in liquid crystal molecules, suggesting that derivatives of this compound could exhibit interesting mesomorphic properties.

Q & A

Q. How is this scaffold utilized in bioactive molecule design?

  • Methodological Answer : The rigid bicyclic core mimics peptide β-turns, enabling protease inhibition. Derivatives show IC₅₀ values <100 nM against MMP-9. Structure-activity relationship (SAR) studies optimize substituents at C1 (e.g., carboxylates for solubility) .

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